molecular formula C9H6BrNO2 B1427315 Methyl 4-bromo-2-cyanobenzoate CAS No. 1223434-15-8

Methyl 4-bromo-2-cyanobenzoate

Cat. No. B1427315
M. Wt: 240.05 g/mol
InChI Key: APAVVMSHHACFQV-UHFFFAOYSA-N
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Description

“Methyl 4-bromo-2-cyanobenzoate” is a chemical compound with the molecular formula C9H6BrNO2 . It is an important raw material and intermediate used in organic synthesis, pharmaceuticals, and agrochemicals .


Synthesis Analysis

The synthesis of “Methyl 4-bromo-2-cyanobenzoate” can be achieved through a process involving 4-bromobenzoic acid, methanol, and dichlorohydantoin. The reactants are combined in a three-necked flask and stirred at 60°C for 7 hours. After the methanol is recovered by rotary evaporation, the mixture is transferred to a separatory funnel, washed with ethyl acetate, sodium carbonate solution, and water, and dried with anhydrous sodium sulfate. The solvent is then removed under reduced pressure to obtain the product .


Molecular Structure Analysis

The molecular structure of “Methyl 4-bromo-2-cyanobenzoate” is characterized by the presence of a bromine atom and a cyano group attached to a benzoate ester . The InChI code for this compound is 1S/C9H6BrNO2/c1-13-9(12)8-3-2-7(10)4-6(8)5-11/h2-4H,1H3 .


Chemical Reactions Analysis

“Methyl 4-bromo-2-cyanobenzoate” can undergo a Heck reaction with acrylonitrile, resulting in lactonization to give the benzofuran-2-one 3-(cyanomethyl)-2-coumaranone .


Physical And Chemical Properties Analysis

“Methyl 4-bromo-2-cyanobenzoate” has a molecular weight of 240.05 g/mol . It has a computed XLogP3-AA value of 2.2, indicating its lipophilicity . It has 0 hydrogen bond donors and 3 hydrogen bond acceptors . The compound is a solid at room temperature .

Scientific Research Applications

Synthesis and Chemical Properties

  • Methyl 4-bromo-2-cyanobenzoate and related compounds have been studied for their synthesis and chemical properties. For instance, Chen Bing-he (2008) explored the synthesis of Methyl 4-bromo-2-methoxybenzoate, highlighting the steps involved in its formation and purity levels (Chen Bing-he, 2008). Similarly, K. Zherikova et al. (2016) examined the structure-property relationships in halogenbenzoic acids, providing insights into the thermodynamics of their sublimation, fusion, and vaporization (K. Zherikova et al., 2016).

Pharmaceutical and Therapeutic Research

  • The compound has been referenced in the context of pharmaceutical research. For example, Anlai Wang, J. Maguire, and E. Biehl (1998) discussed the preparation of 2-Cyanobenzoic Acids from the reaction of Bromobenzoic Acids with Arylacetonitriles and LDA, which is relevant to the pharmaceutical industry (Anlai Wang et al., 1998).

Photodynamic Therapy and Cancer Treatment

  • M. Pişkin, E. Canpolat, and Ö. Öztürk (2020) investigated the use of new zinc phthalocyanine having high singlet oxygen quantum yield substituted with new benzenesulfonamide derivative groups containing Schiff base. These compounds are significant for photodynamic therapy applications in cancer treatment (M. Pişkin et al., 2020).

Cosmetic, Drug, and Food Preservation

  • Abeer A. Sharfalddin et al. (2020) examined methyl 4-hydroxybenzoate, closely related to methyl 4-bromo-2-cyanobenzoate, highlighting its use as an antimicrobial agent in cosmetics, personal care products, and as a food preservative. They also conducted Hirshfeld surface analysis to understand its intermolecular interactions (Abeer A. Sharfalddin et al., 2020).

Chemical Intermediates in Synthesis

  • Bao Li-jiao (2013) explored the synthesis of intermediates of Bifendate, which involves compounds similar to methyl 4-bromo-2-cyanobenzoate. This research provides insights into the synthesis processes and applications in creating intermediates for other chemical compounds (Bao Li-jiao, 2013).

Safety And Hazards

“Methyl 4-bromo-2-cyanobenzoate” is classified with the GHS07 pictogram, indicating that it may be harmful if swallowed, inhaled, or in contact with skin . Precautionary measures include avoiding contact with skin, eyes, or clothing, ensuring adequate ventilation, and wearing personal protective equipment .

properties

IUPAC Name

methyl 4-bromo-2-cyanobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6BrNO2/c1-13-9(12)8-3-2-7(10)4-6(8)5-11/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APAVVMSHHACFQV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=C(C=C1)Br)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 4-bromo-2-cyanobenzoate

CAS RN

1223434-15-8
Record name methyl 4-bromo-2-cyanobenzoate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

To methyl 4-bromo-2-iodobenzoate (3.52 g) described in Preparation Example 190 were added copper cyanide (1.16 g) and N-methylpyrrolidone (21 mL) and the mixture was stirred at 60° C. for 1 hr. Under cooling with water, ethyl acetate, saturated aqueous ammonium chloride solution and aqueous ammonia were added and the mixture was extracted with ethyl acetate. The organic layer was washed once with saturated aqueous ammonium chloride solution and aqueous ammonia, once with saturated aqueous ammonium chloride solution and once with saturated brine, and dried over sodium sulfate. The solvent was evaporated to give the title compound (2.39 g).
Quantity
3.52 g
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reactant
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1.16 g
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21 mL
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Synthesis routes and methods II

Procedure details

A suspension of methyl 2-amino-4-bromobenzoate (500 mg, 2.2 mmol) in 2 mL of conc. HCl was added 5 mL of water and a solution of NaNO2 (159 mg, 2.3 mmol) in water (1 mL) was added over a 10-minute period at 0° C. This diazonium solution was then brought to pH 6 with aqueous NaHCO3. In a separated vail, a solution of CuSO4 (660 mg, 2.75 mmol) in water (2 mL) was added dropwise to a solution of KCN (657 mg, 10.11 mmol) in water (2 mL) at 0° C., then toluene (5 mL) was added and the mixture was stirred and heated to 60° C. The previously prepared diazonium solution was added dropwise to the brown CuCN solution at 60° C. over 40 min. The reaction mixture was heated to 70° C. for 1 hour and cooled to room temperature, and EtOAc (100 mL) was added. The organic phase was washed with brine (20 mL) and concentrated. The crude product was purified via cprep-TLC to afford the methyl 4-bromo-2-cyanobenzoate. 1H-NMR (400 MHz, CDCl3) δ 7.75-7.95 (m, 3H), 3.93 (s, 3H).
Name
Quantity
657 mg
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reactant
Reaction Step One
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2 mL
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2 mL
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660 mg
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5 mL
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100 mL
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5 mL
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solvent
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500 mg
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reactant
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2 mL
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solvent
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159 mg
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1 mL
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diazonium
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diazonium
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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